molecular formula C12H17NO3 B1306244 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol CAS No. 383371-96-8

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol

Cat. No.: B1306244
CAS No.: 383371-96-8
M. Wt: 223.27 g/mol
InChI Key: VCIJHPGKYRBWPP-UHFFFAOYSA-N
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Description

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is an organic compound that features a benzo[1,4]dioxin moiety linked to an ethylamino-ethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol typically involves the following steps:

    Formation of the benzo[1,4]dioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Alkylation: The benzo[1,4]dioxin ring is then alkylated using ethylamine under controlled conditions to introduce the ethylamino group.

    Hydroxylation: Finally, the ethanol moiety is introduced through hydroxylation reactions using suitable reagents like sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium or platinum catalysts, mild temperatures.

    Substitution: Alkyl halides, nucleophiles like sodium azide or sodium cyanide, appropriate solvents.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Reduced amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Neuropharmacology

The compound has been studied for its neuropharmacological effects, particularly in relation to its potential as an antidepressant. Research indicates that derivatives of this compound exhibit significant antidepressant activities in animal models. For instance, a study published in Brain Sciences demonstrated that synthesized benzodiazepine analogues, including those related to 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol, showed promising results in alleviating depressive behaviors in mice .

Anticonvulsant Activity

Another area of application is in the development of broad-spectrum anticonvulsants. The compound's structural characteristics allow for modifications that enhance its efficacy against seizures. A study highlighted the synthesis of various derivatives that demonstrated anticonvulsant properties, making them suitable candidates for further clinical evaluation .

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Antidepressant EffectsDemonstrated significant reduction in depressive behaviors in mice models.
Anticonvulsant ActivityIdentified promising anticonvulsant properties through derivative synthesis.

Synthesis and Derivatives

The synthesis of this compound involves several steps that can lead to various derivatives with enhanced biological activity. The methods typically include:

  • Formation of Sulfonate Esters : Reacting alcohols with sulfonyl chlorides.
  • N-Alkylation Reactions : Utilizing alkyl halides to introduce alkyl groups onto the nitrogen atom.

These synthetic pathways allow for the exploration of structure-activity relationships (SAR) that can optimize the pharmacological profiles of the compounds derived from it.

Mechanism of Action

The mechanism of action of 2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[1,4]dioxin moiety can interact with hydrophobic pockets in proteins, while the ethylamino-ethanol chain can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine
  • 6-Acetyl-1,4-benzodioxane
  • (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-methyl-amine

Uniqueness

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is unique due to the presence of both the benzo[1,4]dioxin ring and the ethylamino-ethanol chain, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Biological Activity

2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. Its structure features a benzodioxin moiety which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various electrophiles. For example, a study reported the synthesis of sulfonamide derivatives starting from 2,3-dihydrobenzo[1,4]dioxin-6-amine through reactions with sulfonyl chlorides and subsequent derivatizations with bromoacetamides to yield compounds with potential enzyme inhibitory activity .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit notable enzyme inhibitory properties. For instance:

  • DprE1 Inhibition : A series of compounds based on the benzodioxin scaffold were identified as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), an essential enzyme in the biosynthesis pathway of mycobacterial cell walls. These compounds showed promising minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis in whole-cell assays .
  • Acetylcholinesterase Inhibition : Another study highlighted the potential of related benzodioxane derivatives to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition mechanism suggests that these compounds could serve as leads for developing therapeutic agents for neurodegenerative diseases .

Case Studies and Findings

A review of various studies reveals several key findings regarding the biological activities associated with this compound:

Study Focus Findings
Enzyme inhibitionIdentified as a potent AChE inhibitor; potential for Alzheimer's therapy.
Antimycobacterial activityEffective DprE1 inhibitors; MIC values indicate strong activity against M. tuberculosis.
Structural modificationsHighlighted the importance of structural diversity in enhancing biological activity against target enzymes.

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11/h2-3,8-9,13-14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIJHPGKYRBWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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